molecular formula C16H16F2N2O4S B2476004 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251705-10-8

1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B2476004
CAS No.: 1251705-10-8
M. Wt: 370.37
InChI Key: IMCXOYLDGJPDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16F2N2O4S and its molecular weight is 370.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis and Detection Techniques

Derivatization and Detection of Aliphatic Amines
A study by Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines, including morpholine, in waste water and surface water. These methods are based on derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry (GC-MS), highlighting a technique that could potentially apply to the detection and analysis of compounds related to 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one in environmental samples Sacher, Lenz, & Brauch, 1997.

Chemical Synthesis and Reactivity

Synthesis of Pyrimidine Derivatives
Gorle et al. (2016) reported the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives. These compounds, derived through intermediate steps involving morpholine, demonstrated significant larvicidal activity, suggesting potential for developing bioactive molecules based on the structure of this compound Gorle et al., 2016.

Formation of Carbene Adducts
Guzyr et al. (2013) explored the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride (MOST), resulting in adducts of (morpholino)(phenyl)carbene with phosphorus pentafluoride. This study demonstrates the chemical versatility and reactivity of morpholine-containing compounds, which could extend to the synthesis and functionalization of this compound derivatives Guzyr et al., 2013.

Biological Activity and Applications

Larvicidal Activity of Pyrimidine Derivatives
The synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives were investigated by Gorle et al. (2016). Their research into 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives revealed significant larvicidal activity against third instar larvae, indicating the potential for developing pest control agents from morpholine-based compounds Gorle et al., 2016.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S/c17-13-8-12(9-14(18)10-13)11-19-3-1-2-15(16(19)21)25(22,23)20-4-6-24-7-5-20/h1-3,8-10H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXOYLDGJPDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.